Gentianaviolett B

Übersicht

Beschreibung

Gentian Violet B, also known as Crystal Violet or Methyl Violet 10B, is a triarylmethane dye . It belongs to the group of medicines called antifungals . It is used to prevent various infections, including fungal and bacterial infections . It is also used to treat some types of fungus infections inside the mouth (thrush) and of the skin .

Molecular Structure Analysis

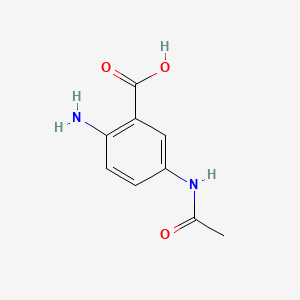

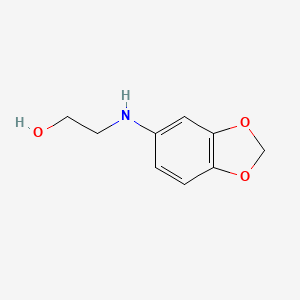

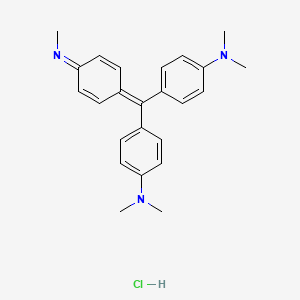

The chemical formula of Gentian Violet B is C24H28ClN3 . It is a triphenylmethane dye, meaning it has three phenyl (aromatic) rings attached to a central carbon atom .Chemical Reactions Analysis

In aqueous solutions, Gentian Violet B dissociates into positive (GV+) and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells .Physical and Chemical Properties Analysis

Gentian Violet B is known for its deep violet or purple color . It is typically soluble in water, which makes it suitable for use as a water-soluble dye . It also exhibits fluorescence under certain conditions .Wissenschaftliche Forschungsanwendungen

Antibakterielle Anwendungen

Gentianaviolett B (GV), historisch als antibakterielles Mittel eingesetzt, hat sich gegen verschiedene Bakterien als wirksam erwiesen, darunter auch Methicillin-resistenter Staphylococcus aureus (MRSA). Studien haben gezeigt, dass GV MRSA aus infizierten Hautgeschwüren innerhalb von durchschnittlich 10,8 Tagen ausrotten kann .

Antifungal Anwendungen

Die antifungalen Eigenschaften von GV sind gut dokumentiert. Es wurde vor der Einführung modernerer Behandlungen häufig als Antimykotikum eingesetzt .

Krebsforschung

Jüngste Studien haben das Potenzial von GV als Antikrebsmittel untersucht. Forschungen zeigen, dass GV das Wachstum verschiedener Krebszellen, einschließlich Eierstockkrebszellen, hemmen kann, indem es deren Proliferation deutlich reduziert .

Bakterielle Färbung

In der Mikrobiologie wird GV zur Färbung von Bakterienzellen verwendet, um zwischen Gram-positiven und Gram-negativen Bakterien zu unterscheiden, was entscheidend ist, um Bakterienarten zu identifizieren und Behandlungsentscheidungen zu treffen .

Ekzembehandlung

GV soll die klinischen Symptome von akutem Ekzem, das mit S. aureus besiedelt ist, innerhalb von 4 Tagen verbessern, was sein therapeutisches Potenzial in der Dermatologie hervorhebt .

Sicherheit und rechtlicher Status

Die Internationale Agentur für Krebsforschung (IARC) hat GV hinsichtlich seiner Sicherheit und seines potenziellen kanzerogenen Potenzials bewertet, was für seine weitere Verwendung in medizinischen und Forschungsanwendungen entscheidend ist .

Wirkmechanismus

Target of Action

Gentian Violet B, also known as Gentian Violet or Crystal Violet, is primarily targeted towards bacterial and fungal cells . It is used to prevent various infections, including fungal and bacterial infections . It has been used to treat dermatological conditions such as fungal infections, oral candidiasis (oral thrush), and vulvovaginal candidiasis (vaginal thrush) .

Mode of Action

Gentian Violet B interacts with its targets through a process of penetration and DNA binding . In aqueous solutions, Gentian Violet B dissociates into positive (GV+) and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The GV+ interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan, and DNA . A similar cell penetration and DNA binding process is thought to take place for fungal cells as well .

Biochemical Pathways

Gentian Violet B affects several biochemical pathways. It is actively demethylated by liver microsomes from different animals and is reduced to leucogentian violet by intestinal microflora . Although the first process may represent a detoxication reaction, the second pathway may have toxicological significance because the completely demethylated derivative leucopararosaniline has been demonstrated to be carcinogenic in rats .

Pharmacokinetics

It is known that gentian violet b is a mutagen, a mitotic poison, and a clastogen . It is used topically for the treatment of various infections, and its effectiveness is generally localized to the area of application .

Result of Action

The primary result of Gentian Violet B’s action is the inhibition of cell growth . This is achieved through the induction of apoptosis in the target cells . Gentian Violet B significantly increases reactive oxygen species (ROS) and upregulates the expression of p53, PUMA, BAX, and p21, critical components for apoptosis induction, in ovarian cancer cells .

Action Environment

The action of Gentian Violet B can be influenced by environmental factors. It is known that Gentian Violet B has been used in various environments to prevent transmission of diseases such as Chagas’ disease

Biochemische Analyse

Biochemical Properties

Gentian Violet B plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It dissociates into positive and negative ions in aqueous solutions, allowing it to penetrate the cell walls and membranes of both gram-positive and gram-negative bacteria . Gentian Violet B interacts with negatively charged components of bacterial cells, such as lipopolysaccharides, peptidoglycan, and deoxyribonucleic acid (DNA) . These interactions disrupt cellular processes and contribute to its antimicrobial properties.

Cellular Effects

Gentian Violet B affects various types of cells and cellular processes. It has been shown to induce apoptosis in tumor cells by elevating caspase 8, inhibiting nicotinamide adenine dinucleotide phosphate oxidases, decreasing mitochondrial thioredoxin 2, and inhibiting the signal transducer and activator of transcription 3/sex-determining region Y-box 2 axis . Additionally, Gentian Violet B influences cell signaling pathways, gene expression, and cellular metabolism, leading to its effectiveness in treating bacterial and yeast infections, as well as certain types of cancer .

Molecular Mechanism

The molecular mechanism of Gentian Violet B involves its binding interactions with various biomolecules. It binds to negatively charged components of bacterial cells, disrupting their structure and function . Gentian Violet B also inhibits enzymes such as nicotinamide adenine dinucleotide phosphate oxidases, leading to decreased reactive oxygen species production and subsequent apoptosis in tumor cells . Furthermore, it affects gene expression by inhibiting the signal transducer and activator of transcription 3/sex-determining region Y-box 2 axis, which plays a role in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gentian Violet B change over time. The compound is stable under normal conditions but is light-sensitive and can degrade when exposed to strong oxidizing agents, reducing agents, and strong acids . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with Gentian Violet B demonstrating sustained antimicrobial and anticancer properties .

Dosage Effects in Animal Models

The effects of Gentian Violet B vary with different dosages in animal models. At lower doses, it effectively treats bacterial and yeast infections without causing significant toxicity . At higher doses, Gentian Violet B can exhibit toxic or adverse effects, including potential carcinogenicity . Threshold effects have been observed, with specific dosages required to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Gentian Violet B is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. It undergoes oxidation-reduction and demethylation reactions, which can affect its stability and efficacy . These metabolic processes also impact the levels of metabolites and the overall metabolic flux within cells.

Transport and Distribution

Within cells and tissues, Gentian Violet B is transported and distributed through interactions with transporters and binding proteins. Its cationic nature allows it to bind to negatively charged cellular components, facilitating its localization and accumulation in specific areas . This distribution is crucial for its antimicrobial and anticancer effects.

Subcellular Localization

Gentian Violet B exhibits specific subcellular localization, which influences its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its ability to interact with cellular components and exert its biochemical effects.

Eigenschaften

IUPAC Name |

4-[[4-(dimethylamino)phenyl]-(4-methyliminocyclohexa-2,5-dien-1-ylidene)methyl]-N,N-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3.ClH/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5;/h6-17H,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTBTTPUYRGXDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

603-47-4, 71143-08-3 | |

| Record name | Benzenamine, 4,4′-[[4-(methylimino)-2,5-cyclohexadien-1-ylidene]methylene]bis[N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl][4-(methylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71143-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90943876 | |

| Record name | Methyl Violet 2BN200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; NKRA, Violet paste with an odor like ammonia; [MSDSonline], Dark green powder; [Alfa Aesar MSDS], Dark green crystalline powder; Odorless; [Alfa Aesar MSDS] | |

| Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Pigment Violet 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gentian Violet B | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

603-47-4, 1325-82-2 | |

| Record name | Gentian Violet B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gentian Violet B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl Violet 2BN200 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-(dimethylamino)phenyl][4-(methylimino)cyclohexa-2,5-dien-1-ylidene]methyl]-N,N-dimethylaniline monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Basic Violet 1, molybdatetungstatephosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VIOLET 2B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z44MJ9SB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT VIOLET 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.